molecular formula C19H21NO3 B4522385 4-[4-(2-phenylethoxy)benzoyl]morpholine

4-[4-(2-phenylethoxy)benzoyl]morpholine

Cat. No.: B4522385
M. Wt: 311.4 g/mol
InChI Key: PRAHJQGFMBNDOB-UHFFFAOYSA-N
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Description

4-[4-(2-phenylethoxy)benzoyl]morpholine is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.15214353 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Toxicological Assessment

Compounds related to 4-[4-(2-phenylethoxy)benzoyl]morpholine have been synthesized and assessed for their toxicological properties. For instance, a series of morpholine derivatives, including 4-benzyl-4-methylmorpholinium salts, have been developed with various anions. These salts were studied for their physicochemical properties, cytotoxicity, oral toxicity, biodegradability, and activity against bacteria and fungi. The results highlighted the moderate to low toxicity of these compounds, suggesting potential for applications where low toxicity is crucial (Pernak et al., 2011).

Photoinitiation and Polymerization

Morpholine-based compounds have been utilized in photoinitiation systems for polymerization processes. One study synthesized 4-benzoylbenzyl-3-morpholinopropanoate as a one-component photoinitiator of Type II for the polymerization of acrylates. The study highlighted the potential of such compounds in industrial applications requiring efficient photoinitiation, such as coatings and adhesives (Kai Jian et al., 2016).

Electrochemical Investigations

Research has also focused on the electrochemical properties of morpholine derivatives. For example, the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline was studied to understand the kinetics of conversion of double bonds of monomers. Such studies are important for applications in electrochemical sensors and devices, providing insights into the stability and reactivity of morpholine-based compounds under electrochemical conditions (Beiginejad & Nematollahi, 2013).

Antimicrobial Applications

The antimicrobial properties of morpholine derivatives have been explored as well. Schiff bases of 4-(4-aminophenyl)-morpholine were synthesized and evaluated for their antibacterial and antifungal activities. Such studies suggest the potential of morpholine-based compounds in developing new antimicrobial agents for medical and agricultural applications (Panneerselvam et al., 2005).

Properties

IUPAC Name

morpholin-4-yl-[4-(2-phenylethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-19(20-11-14-22-15-12-20)17-6-8-18(9-7-17)23-13-10-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAHJQGFMBNDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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